Larotrectinib

Descripción general

Descripción

Larotrectinib, comercializado con el nombre de Vitrakvi, es un medicamento utilizado para el tratamiento del cáncer. Es un inhibidor altamente selectivo de los receptores de la cinasa del receptor de tropomiosina TrkA, TrkB y TrkC. This compound fue descubierto por Array BioPharma y licenciado a Loxo Oncology en 2013. Fue el primer fármaco desarrollado y aprobado específicamente para tratar cualquier cáncer que contenga ciertas mutaciones, en lugar de cánceres de tejidos específicos .

Aplicaciones Científicas De Investigación

Larotrectinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para tratar tumores sólidos con fusiones de genes de la cinasa del receptor de tirosina del receptor neurotrófico, independientemente del tipo de tumor. Ha demostrado eficacia en el tratamiento de diversos cánceres, incluidos el cáncer de pulmón, las metástasis cerebrales y los cánceres pediátricos . En química, this compound se utiliza como un compuesto modelo para estudiar la inhibición de los receptores de la cinasa del receptor de tropomiosina. En biología, se utiliza para estudiar el papel de los receptores de la cinasa del receptor de tropomiosina en el neurodesarrollo y los procesos fisiológicos post-desarrollados .

Mecanismo De Acción

Larotrectinib funciona inhibiendo los receptores de la cinasa del receptor de tropomiosina TrkA, TrkB y TrkC. Estos receptores son activados por neurotrofinas, que juegan un papel crucial en el crecimiento y la supervivencia de las células tumorales. Al unirse a estos receptores, this compound evita la interacción neurotrofina-Trk y la activación de Trk, lo que lleva a la inducción de apoptosis celular e inhibición del crecimiento celular en tumores que sobreexpresan Trk .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of larotrectinib in clinical trials and real-world settings has several advantages, including its high efficacy and tolerability, its ability to target specific genetic abnormalities, and its potential for use in a wide range of cancer types. However, one limitation of the drug is its specificity, as it only targets cancers with NTRK gene fusions, limiting its potential use to a subset of cancer patients. Additionally, more research is needed to fully understand the long-term effects of this compound and to identify potential drug interactions and side effects.

Direcciones Futuras

For research include expanding its use to a wider range of cancer types, exploring its potential in combination with other cancer treatments, and further investigating its mechanism of action and potential for use in other diseases.

Análisis Bioquímico

Biochemical Properties

Larotrectinib is a selective and potent inhibitor of TRKA, TRKB, and TRKC . It binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Cellular Effects

This compound has demonstrated efficacy across TRK fusion–positive cancers, regardless of the tumor type . It has shown to produce rapid, marked, and durable responses, including in patients with brain metastases . This compound has a favorable safety profile and is well tolerated .

Molecular Mechanism

Upon administration, this compound binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk . This compound is 100-fold more selective for the TRK protein than for other kinase and non-kinase targets .

Temporal Effects in Laboratory Settings

In clinical trials, this compound demonstrated an objective response rate (ORR) of 73% . The median duration of response, progression-free survival, and overall survival were 33.9 months, 35.4 months, and 40.7 months, respectively . At a median follow-up of 9.4 months, 86% of the patients with a response were continuing treatment or had undergone surgery that was intended to be curative .

Dosage Effects in Animal Models

In preclinical in vivo xenograft mouse models harboring NTRK fusions, this compound demonstrated potent tumor growth inhibition .

Metabolic Pathways

This compound is involved in the RAF-MEK-ERK signaling pathway . These newly emerged genomic alterations strongly activate this pathway and mediate the acquisition of resistance .

Transport and Distribution

This compound does not inhibit P-gp, BCRP, OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3, bile salt export pump (BSEP), multidrug and toxin extrusion (MATE) transporter 1, and MATE2K at clinically relevant concentrations in vitro .

Subcellular Localization

This compound is able to penetrate the blood–brain barrier, thereby possibly achieving tumor regression in patients with CNS tumors .

Métodos De Preparación

Larotrectinib se puede sintetizar a través de varias rutas sintéticas. Un método implica la reacción de un compuesto de fórmula (3) con un compuesto de fórmula (4) en etanol a temperatura ambiente durante 2-8 horas. La mezcla de reacción se trata luego con éter terc-butílico de metilo para precipitar el producto, que se purifica mediante cromatografía en columna . Otro método implica el uso de química de flujo continuo para optimizar el proceso de fabricación, mejorando su escalabilidad y pureza .

Análisis De Reacciones Químicas

Larotrectinib sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo, ácido fórmico y carbamazepina. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Larotrectinib a menudo se compara con otros compuestos similares, como entrectinib y pembrolizumab. En comparación con entrectinib, this compound se ha asociado con una mayor supervivencia general, una mayor duración de la respuesta y mayores tasas de respuesta completa . Pembrolizumab, por otro lado, es un tratamiento de inmunoterapia que ayuda al sistema inmunológico a combatir el cáncer al dirigirse a diferentes vías moleculares . La singularidad de this compound radica en su alta selectividad para los receptores de la cinasa del receptor de tropomiosina y su capacidad para tratar cánceres con mutaciones genéticas específicas, independientemente del tipo de tumor .

Compuestos similares

- Entrectinib

- Pembrolizumab

Propiedades

IUPAC Name |

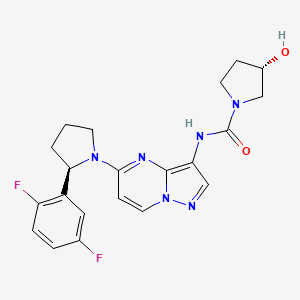

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)